3-(Diphenylmethyl)thietane
Overview
Description
3-(Diphenylmethyl)thietane is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure with one sulfur atom and three carbon atoms This compound is part of the thietane family, which is known for its unique ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethyl)thietane can be achieved through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically uses sodium sulfide as a reagent .
Industrial Production Methods: Industrial production of thietanes, including this compound, often relies on scalable synthetic routes such as the intermolecular double substitution of 1,3-dihaloalkanes with sodium sulfide . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethyl)thietane undergoes various chemical reactions, including:
Oxidation: Thietanes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietanes to thiols or other sulfur-containing compounds.
Substitution: Thietanes can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(Diphenylmethyl)thietane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Diphenylmethyl)thietane involves its interaction with molecular targets through its sulfur atom. The ring strain in thietanes makes them highly reactive, allowing them to participate in various chemical reactions. These reactions often involve the formation of covalent bonds with biological molecules, leading to their biological effects .
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring with higher ring strain than thietane.
Thiane: A six-membered sulfur-containing ring with lower ring strain than thietane.
Comparison: 3-(Diphenylmethyl)thietane is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. Compared to thiirane, it has lower ring strain, making it more stable but still reactive enough for various applications. Compared to thiane, it has higher ring strain, making it more reactive and suitable for different chemical transformations .
Properties
IUPAC Name |
3-benzhydrylthietane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-3-7-13(8-4-1)16(15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFWYHWSSJDTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300217 | |
Record name | 3-(diphenylmethyl)thietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93435-73-5 | |
Record name | NSC135402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(diphenylmethyl)thietane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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